

Phenazolam low therapeutic index analytical challenges

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Compound Focus: Phenazolam

CAS No.: 87213-50-1

Cat. No.: S1918583

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Phenazolam Technical Overview

Phenazolam is an analytical reference standard categorized as a benzodiazepine, intended for research and forensic applications [1].

Property	Description
CAS No.	87213-50-1 [1]
Molecular Formula	C ₁₇ H ₁₂ BrClN ₄ [1]
Molecular Weight	387.7 g/mol [1]
IUPAC Name	8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine [1]
SMILES	<chem>CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl</chem> [1]
Structural Features	Triazolo-benzodiazepine derivative with bromine (8-position) & chlorine (2-position phenyl ring) [1]

Key Analytical Challenges & FAQs

Designer benzodiazepines like **Phenazolam** complicate toxicological screening, and advanced techniques like LC-MS/MS or UHPLC-MS/MS are required for reliable identification [1].

FAQ 1: What makes Phenazolam analytically challenging?

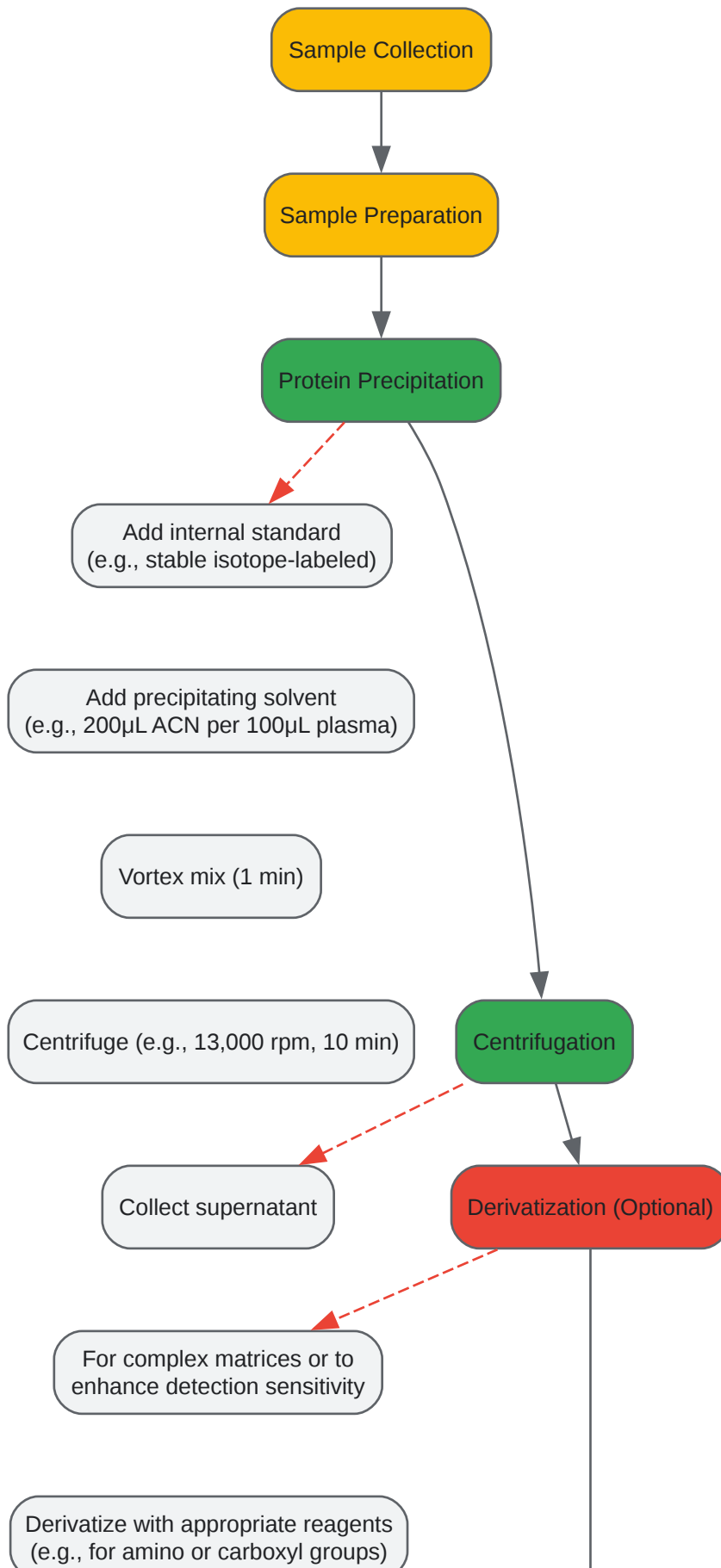
Phenazolam's high potency and low therapeutic index are key challenges. Its triazole ring fused to the benzodiazepine core enhances affinity for GABA_A receptors compared to classical benzodiazepines [1]. This high potency means it is active at very low concentrations in biological samples, requiring highly sensitive instrumentation to detect it.

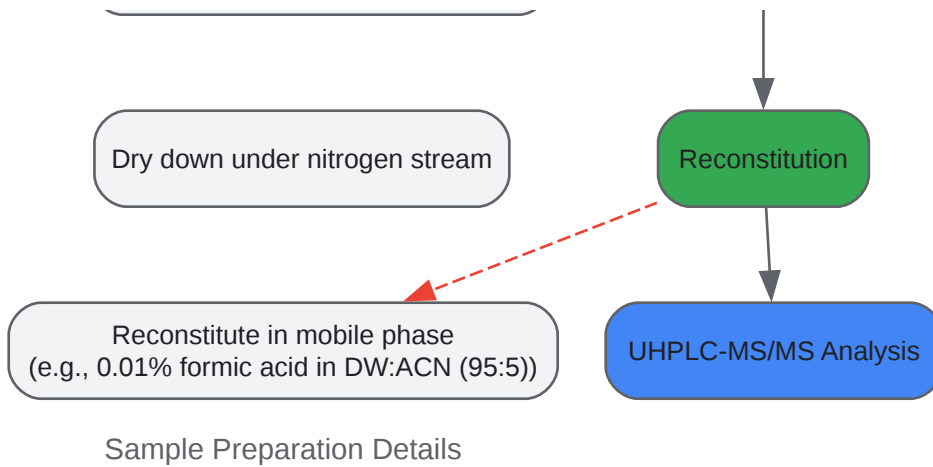
FAQ 2: What is the recommended primary analytical technique?

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard. This technique combines high-resolution separation with sensitive and selective mass detection, which is necessary for identifying and quantifying potent compounds like **Phenazolam** in complex biological matrices [2] [3] [4].

FAQ 3: How should I prepare samples for UHPLC-MS/MS analysis?

A solid sample preparation workflow is critical for success. The general workflow for blood-based samples is outlined below; specific steps may vary [2] [3].





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FAQ 4: What are the optimal UHPLC-MS/MS conditions?

Chromatographic and mass spectrometry conditions must be optimized. The following table summarizes parameters that can serve as a starting point for method development, synthesized from recent literature [2] [3] [4].

Parameter	Recommended Setting / Consideration
Chromatography Column	Reversed-phase C18 (e.g., 2.1 x 50-100 mm, 1.7-1.8 μm) [3] [4]

| **Mobile Phase** | Solvent A: 0.01-0.1% Formic acid in water [3] [4] Solvent B: Acetonitrile or Methanol [3] [4] | | **Elution** | Gradient elution (e.g., from 10% B to 95% B over 1.8 min) [3] | | **Flow Rate** | 0.4 mL/min [3] | | **Ionization Mode** | Electrospray Ionization (ESI), Positive mode [3] [4] | | **MS Detection** | Multiple Reaction Monitoring (MRM) [3] [4] | | **Data Analysis** | Use stable isotope-labeled internal standards (e.g., **Phenazolam-d4**) for accurate quantification [4]. |

FAQ 5: How prevalent is Phenazolam in the drug supply?

Current data suggests **Phenazolam** is not yet widespread. A June 2025 report from a Vancouver Island drug checking service detected **Phenazolam** in only **1 out of 200** expected opioid-down samples, and it was

correctly identified in the single expected **Phenazolam** sample submitted [5]. However, continuous monitoring is vital as the designer drug market evolves rapidly [6].

Troubleshooting Common Workflow Issues

- **Poor Chromatographic Peak Shape:** Ensure mobile phases are fresh and the column is not degraded. Consider using a longer gradient for better separation.
- **Low Sensitivity/Recovery:** Check the sample preparation recovery rate. For very low concentrations, derivatization can enhance signal intensity [4].
- **Ion Suppression/Matrix Effects:** Use a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects. Improve sample clean-up to remove interfering compounds [2].

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